molecular formula C14H11NO6 B12564282 5-(Benzyloxy)-4-hydroxy-2-nitrobenzoic acid CAS No. 164161-28-8

5-(Benzyloxy)-4-hydroxy-2-nitrobenzoic acid

Cat. No.: B12564282
CAS No.: 164161-28-8
M. Wt: 289.24 g/mol
InChI Key: PCVFXPJABKJDOK-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-hydroxy-2-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a hydroxyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-hydroxy-2-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 4-hydroxybenzoic acid to introduce the nitro group. This is followed by the protection of the hydroxyl group using a benzyl group through a benzylation reaction. The final step involves the deprotection of the hydroxyl group to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-hydroxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Benzyloxy)-4-hydroxy-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-hydroxy-2-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the nitro and benzyloxy groups.

    5-Nitrosalicylic acid: Contains a nitro group but lacks the benzyloxy group.

    Benzoic acid: Lacks both the hydroxyl and nitro groups.

Uniqueness

5-(Benzyloxy)-4-hydroxy-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, while the nitro group provides a site for reduction reactions, making it a versatile compound for various applications .

Properties

CAS No.

164161-28-8

Molecular Formula

C14H11NO6

Molecular Weight

289.24 g/mol

IUPAC Name

4-hydroxy-2-nitro-5-phenylmethoxybenzoic acid

InChI

InChI=1S/C14H11NO6/c16-12-7-11(15(19)20)10(14(17)18)6-13(12)21-8-9-4-2-1-3-5-9/h1-7,16H,8H2,(H,17,18)

InChI Key

PCVFXPJABKJDOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])O

Origin of Product

United States

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